2-(ADAMANTAN-1-YL)-4-[({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-THIAZOLE
Overview
Description
2-(ADAMANTAN-1-YL)-4-[({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-THIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an adamantyl group, a thiazole ring, and a triazinoindole core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-4-[({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-THIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The synthesis begins with the preparation of the thiazole ring. This can be achieved by reacting 1-adamantylamine with α-haloketones in the presence of a base, such as potassium carbonate, to form the thiazole ring.
Attachment of the Thiazole Ring to the Indole Core: The thiazole ring is then attached to the indole core through a nucleophilic substitution reaction. This involves the reaction of the thiazole derivative with an indole precursor in the presence of a suitable catalyst, such as palladium on carbon.
Formation of the Triazinoindole Core: The final step involves the cyclization of the intermediate compound to form the triazinoindole core. This can be achieved by heating the intermediate in the presence of a strong acid, such as sulfuric acid, to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-4-[({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazinoindole core. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl group. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, amines, thiols, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-4-[({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-THIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-4-[({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, such as topoisomerases and polymerases.
Pathways Involved: It interferes with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound also modulates signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Adamantylthio)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
- 3-(2-Adamantylthio)-5H-[1,2,4]triazino[5,6-b]indole
- 3-(2-Adamantylthio)-5-methyl-5H-[1,2,4]triazino[5,6-b]benzimidazole
Uniqueness
The uniqueness of 2-(ADAMANTAN-1-YL)-4-[({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-THIAZOLE lies in its combination of an adamantyl group, a thiazole ring, and a triazinoindole core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-adamantyl)-4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5S2/c1-29-19-5-3-2-4-18(19)20-21(29)26-23(28-27-20)31-13-17-12-30-22(25-17)24-9-14-6-15(10-24)8-16(7-14)11-24/h2-5,12,14-16H,6-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOWEBHAKNYTCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CSC(=N4)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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